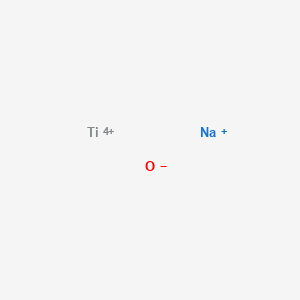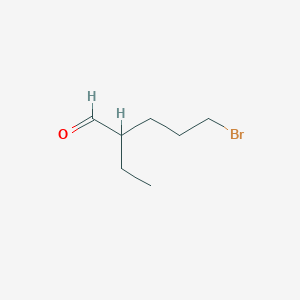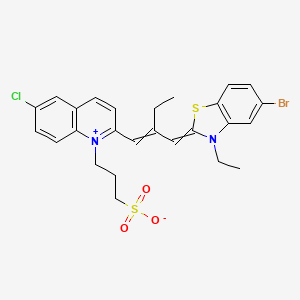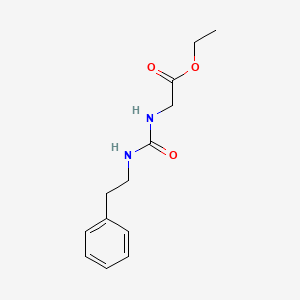
Ethyl 2-(phenethylcarbamoylamino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(phenethylcarbamoylamino)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound is characterized by its unique structure, which includes an ethyl ester group and a phenethylcarbamoylamino group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(phenethylcarbamoylamino)acetate can be achieved through nucleophilic acyl substitution reactions. One common method involves the reaction of an acid chloride with an alcohol. For instance, the reaction of ethyl chloroacetate with phenethylamine under basic conditions can yield this compound . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of esters, including this compound, often involves the use of acid anhydrides or carboxylic acids reacting with alcohols. These reactions are catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid to increase the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(phenethylcarbamoylamino)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Aminolysis: Amines in the presence of a base.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Aminolysis: Amide.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(phenethylcarbamoylamino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester structure.
Wirkmechanismus
The mechanism of action of ethyl 2-(phenethylcarbamoylamino)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways. The phenethylcarbamoylamino group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(phenethylcarbamoylamino)acetate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the phenethylcarbamoylamino group, which imparts distinct chemical and biological properties .
Similar Compounds
Ethyl acetate: Commonly used as a solvent and in the production of fragrances.
Methyl butyrate: Known for its fruity aroma and used in flavoring agents.
Eigenschaften
CAS-Nummer |
52631-96-6 |
|---|---|
Molekularformel |
C13H18N2O3 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
ethyl 2-(2-phenylethylcarbamoylamino)acetate |
InChI |
InChI=1S/C13H18N2O3/c1-2-18-12(16)10-15-13(17)14-9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H2,14,15,17) |
InChI-Schlüssel |
KJSSJOKIDYVRAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNC(=O)NCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


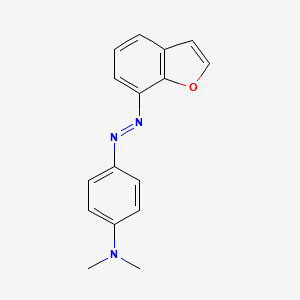
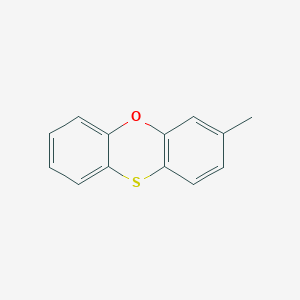
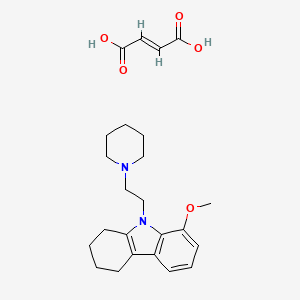


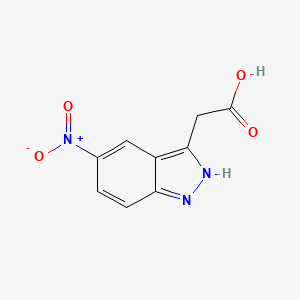
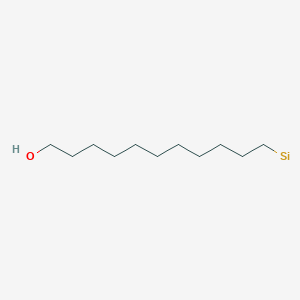
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[5-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]-](/img/structure/B14648927.png)
![3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole](/img/structure/B14648935.png)
![1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B14648943.png)
